molecular formula C11H13BFNO4 B1399494 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid CAS No. 1008119-70-7

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B1399494
CAS No.: 1008119-70-7
M. Wt: 253.04 g/mol
InChI Key: PCOQCLUJTVPMSY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BFNO4. It is a solid at room temperature and requires storage in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 3-fluoro-4-bromophenylboronic acid with morpholine-4-carbonyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, are used to deprotonate the boronic acid group.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of enzyme inhibitors and receptor antagonists.

    Biology: The compound is studied for its potential to inhibit biological pathways involved in diseases.

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but lacks the fluoro substituent.

    3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester: Contains a pinacol ester group instead of the boronic acid group.

Uniqueness

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is unique due to the presence of the fluoro substituent, which can enhance its binding affinity and specificity towards molecular targets. This makes it a valuable compound in medicinal chemistry for the development of more effective drugs.

Properties

IUPAC Name

[3-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQCLUJTVPMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-borono-2-fluorobenzoic acid (1.0 g, 5.43 mmol) and HATU (2.0 g, 5.43 mmol) in DMF (20.0 mL) was added morpholine (0.9 g, 10.87 mmol) at room temperature. The reaction mixture was stirred at room temperature for 18 h. The reaction mixture was poured into ice cold water, acidified with 1N HCl, extracted with EtOAc (2×50 mL). The organic layer was washed with brine solution (20 mL), dried over anhydrous Na2SO4 and solvent was evaporated under reduced pressure to afford 1.2 g of crude compound as a colourless gum. Crude compound was directly used for the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-borono-2-fluorobenzoic acid (1.000 g, 5.44 mmol), morpholine (0.951 mL, 10.87 mmol) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (2.103 g, 5.53 mmol) in DMF (10 mL) was stirred at room temperature for 16 h and quenched with 1 N HCl (20 mL). Attempted extraction with EtOAc did not remove all of the product from aqueous phase. The two phases were combined, concentrated and purified by reverse phase HPLC (Sunfire S10 30×250 mm column, 30-45% solvent B gradient) to give the expected product as white solid (1.2385 g, 90% yield). MS (ES+) m/z: 254 (M+H); LC retention time: 2.06 min (analytical HPLC Method A).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.951 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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